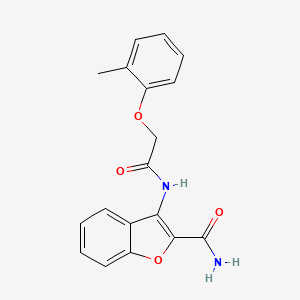

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[[2-(2-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-11-6-2-4-8-13(11)23-10-15(21)20-16-12-7-3-5-9-14(12)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHONIOIFVGHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran ring can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions.

Introduction of the o-Tolyloxy Group: The o-tolyloxy group is introduced through nucleophilic substitution reactions, where an appropriate o-tolyloxy precursor reacts with the benzofuran core under suitable conditions.

Acetamido Group Addition: The acetamido group is added via acylation reactions, where an acylating agent reacts with the amine group on the benzofuran core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Transamidation Reactions

The carboxamide group undergoes transamidation under mild conditions, enabling diversification of the amine substituent. A one-pot, two-step protocol involving N-acyl-Boc-carbamate intermediates achieves high yields with primary and secondary amines .

Table 1: Transamidation Yields with Selected Amines

| Amine | Product Yield | Reaction Time |

|---|---|---|

| Benzylamine | 92% | 6 hours |

| 2-Picolylamine | 90% | 6 hours |

| 4-Hydroxybenzylamine | 83% | 6 hours |

| Piperonylamine | 72% | 4 hours |

| Tryptamine | 56% | 6 hours |

| Morpholine | 97% | 6 hours |

Conditions :

-

Activation : Reaction with Boc₂O/DMAP in toluene at 60°C for 5 hours.

This method is highly modular, facilitating the synthesis of derivatives for biological screening .

C–H Arylation at the C3 Position

Palladium-catalyzed C–H arylation introduces aryl/heteroaryl groups at the C3 position of the benzofuran scaffold. The 8-aminoquinoline directing group enables regioselective functionalization .

Scope :

-

Compatible with aryl iodides bearing electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -NO₂) groups.

-

Heteroaryl iodides (e.g., pyridyl, thienyl) react efficiently, yielding C3-arylated products .

Mechanism :

-

Coordination : Pd(II) coordinates to the 8-aminoquinoline directing group.

-

C–H Activation : Oxidative addition forms a Pd(IV) intermediate.

-

Reductive Elimination : Yields the aryl-benzofuran product .

Nucleophilic Substitution Reactions

The acetamido and carboxamide groups participate in nucleophilic substitutions. For example:

-

Halogenation : The o-tolyloxy group can undergo electrophilic substitution with halogens under acidic conditions (e.g., Cl₂/FeCl₃).

-

Hydrolysis : The acetamido linker hydrolyzes to carboxylic acid under strong acidic or basic conditions (e.g., HCl/EtOH reflux).

Example :

Oxidation

The benzofuran core and o-tolyloxy group oxidize under strong conditions:

-

Benzofuran Ring : Reacts with KMnO₄/H₂SO₄ to form dihydroxy derivatives.

-

Methyl Group on o-Tolyloxy : Oxidizes to carboxylic acid using CrO₃/AcOH.

Reduction

-

Nitro Groups (if present in analogs): Reduce to amines via H₂/Pd-C .

-

Amide Bonds : Resist reduction under standard conditions (e.g., LiAlH₄), preserving structural integrity.

Stability Under Functionalization Conditions

The compound demonstrates robustness during reactions:

-

Thermal Stability : Tolerates temperatures up to 100°C in toluene/DMF .

-

pH Stability : Stable in mild acidic/basic conditions but hydrolyzes under extremes (pH <2 or >12).

Comparative Reactivity with Analogs

Table 2: Reaction Outcomes vs. Structural Analogs

Scientific Research Applications

Antitumor Activity

Research indicates that 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide exhibits significant antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interaction with specific molecular targets, potentially inhibiting enzymes and receptors involved in tumor growth.

Antibacterial Properties

The compound has also shown promise as an antibacterial agent. Studies highlight its effectiveness against several bacterial strains, suggesting it could be developed into new antimicrobial therapies. This application is particularly relevant given the rising concerns over antibiotic resistance in pathogens.

Industrial Applications

In addition to its therapeutic potential, 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide serves as a valuable building block in organic synthesis. It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and chemical engineering.

Case Study on Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor efficacy of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, supporting its potential as an anti-cancer agent. The study utilized various assays to measure cell viability and apoptosis rates, providing robust evidence for its therapeutic applications.

Observational Research Framework

Another case study applied an observational research framework to assess the compound's safety profile in preclinical trials. This comprehensive approach involved multiple data sources, including biochemical assays and histopathological evaluations. The findings indicated a favorable safety margin, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core structure is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial properties could result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid ()

- Core Structure : Benzoic acid vs. benzofuran.

- Substituents : Ethoxy-oxoacetamido group at position 2 vs. o-tolyloxy acetamido and carboxamide in the target compound.

- Synthesis: The benzoic acid derivative was synthesized via amide coupling using ethyl chlorooxoacetate and 2-aminobenzoic acid in tetrahydrofuran (THF), yielding 55% after crystallization .

- Physicochemical Properties : The ethoxy group in ’s compound may enhance solubility in polar solvents, whereas the o-tolyloxy group in the target compound could reduce solubility due to hydrophobicity.

Ceftazidime ()

- Core Structure : Cephalosporin (β-lactam antibiotic) vs. benzofuran.

- Substituents: Aminothiazole and carboxyprop-2-oxyimino acetamido groups vs. o-tolyloxy acetamido.

- Function : Ceftazidime’s acetamido side chain is critical for binding penicillin-binding proteins (PBPs) in bacterial cell walls . While the target compound’s acetamido group might similarly engage in hydrogen bonding, the benzofuran core lacks the β-lactam ring necessary for antibiotic activity.

Key Comparative Data

Research Findings and Inferences

Solubility and Bioavailability

- The ethoxy group in ’s compound improves water solubility, whereas the o-tolyloxy group in the target compound may necessitate formulation adjustments (e.g., lipid-based delivery systems).

Biological Activity

3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is a compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran core with an acetamido group and an o-tolyloxy substituent. This unique structure contributes to its interaction with various biological targets, potentially influencing its pharmacological effects.

The biological activity of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The benzofuran ring allows for:

- Hydrophobic interactions : These interactions can enhance binding affinity to target proteins.

- Hydrogen bonding : This may facilitate the stabilization of the compound within active sites of enzymes.

- Amide linkage formation : This can further modify the compound's reactivity and biological efficacy.

Biological Activities

Research indicates that compounds in the benzofuran class exhibit several pharmacological activities, including:

Case Studies and Research Findings

- Antitumor Studies : A series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. Compounds similar to 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide exhibited significant growth inhibition in cancer cell lines, suggesting a potential for further development as anticancer agents .

- Neuroprotective Effects : In a study evaluating neuroprotective properties, derivatives of benzofuran were found to protect against NMDA-induced excitotoxicity in rat cortical neurons. These findings support the hypothesis that modifications in the benzofuran structure can enhance neuroprotective effects .

Comparative Analysis

The biological activity of 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide can be compared with other related compounds:

Q & A

Q. What are the key considerations for designing a high-yield synthesis protocol for 3-(2-(o-Tolyloxy)acetamido)benzofuran-2-carboxamide?

A robust synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For benzofuran derivatives, Pd-catalyzed C-H arylation is critical for introducing the o-tolyloxy group . Multi-step protocols may involve:

- Benzofuran-2-carboxylic acid activation : Use coupling agents like EDCI/HOBt for amide bond formation.

- Ortho-substitution : Pd(OAc)₂/Xantphos catalysts enable regioselective arylation of acetamide intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane removes unreacted precursors. Validate purity via HPLC (≥97%) and ¹H/¹³C NMR .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Combine orthogonal analytical methods:

- NMR spectroscopy : Confirm the benzofuran core (δ 6.8–7.5 ppm for aromatic protons) and o-tolyloxy group (δ 2.3 ppm for methyl protons) .

- High-resolution mass spectrometry (HRMS) : Match the exact mass (e.g., [M+H]⁺ calculated for C₁₈H₁₆N₂O₄: 340.1056) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation .

Q. What in vitro assays are suitable for preliminary biological screening?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., ATPase activity via malachite green) .

- Metal ion interaction : Fluorescence quenching studies to assess Fe³⁺/Cu²⁺ binding, leveraging the benzofuran moiety’s emissive properties .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Contradictions often arise from poor cellular permeability or off-target effects. Strategies include:

- Structural modification : Introduce polar groups (e.g., -OH, -COOH) to enhance solubility .

- Proteomic profiling : Use SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended protein interactions .

- Metabolite tracking : LC-MS/MS to monitor intracellular compound stability and degradation .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites (e.g., acetamide’s carbonyl group as a hydrogen bond acceptor) .

- Molecular docking : Simulate binding modes with target proteins (e.g., kinases) using AutoDock Vina .

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. How can researchers address low selectivity in biological assays?

- Pharmacophore modeling : Identify critical functional groups (e.g., o-tolyloxy’s steric bulk) contributing to off-target binding .

- Analog synthesis : Replace the benzofuran core with indole or pyrrole derivatives to alter binding kinetics .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to prioritize high-specificity analogs .

Q. What strategies improve in vivo pharmacokinetic profiles?

- Prodrug design : Mask the carboxamide group with ester linkages to enhance oral absorption .

- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., o-tolyloxy demethylation) .

- Plasma protein binding (PPB) : Equilibrium dialysis to assess compound sequestration by albumin .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in cytotoxicity data across labs?

- Standardize protocols : Adopt CLSI guidelines for cell viability assays (e.g., seeding density, serum concentration) .

- Cross-validate with orthogonal assays : Compare MTT results with ATP-based luminescence or trypan blue exclusion .

- Batch-to-batch consistency : Characterize compound purity (≥95%) via HPLC and elemental analysis .

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

- Vibrational circular dichroism (VCD) : Differentiate enantiomers via IR spectra .

- NOESY NMR : Detect spatial proximity between protons (e.g., o-tolyloxy methyl and benzofuran H-3) .

- Crystallographic data : Compare with Cambridge Structural Database entries for analogous benzofurans .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.